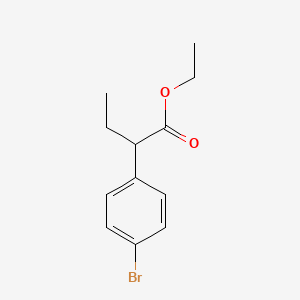

Ethyl 2-(4-bromophenyl)butanoate

概要

説明

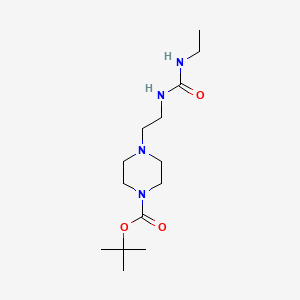

Ethyl 2-(4-bromophenyl)butanoate is a chemical compound with the CAS Number: 943742-86-7 . It has a molecular weight of 271.15 .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a compound with a boiling point of 143.1°C .科学的研究の応用

Environmental Biodegradation

A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial degradation pathways of ETBE and related compounds, shedding light on environmental remediation techniques. Such studies are crucial for understanding how Ethyl 2-(4-bromophenyl)butanoate and similar substances behave in natural environments and how they can be effectively removed or neutralized (Thornton et al., 2020).

Toxicology and Health Impacts

Research on the toxicological profile of various compounds, including ethyl tertiary-butyl ether (ETBE), provides insights into potential health risks, guiding regulatory and safety measures. Understanding the toxicological effects of similar compounds can help in assessing the safety of this compound, especially regarding its use in consumer products or industrial applications (Mcgregor, 2007).

Chemical Synthesis and Industrial Applications

The development of efficient synthesis methods for related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, underscores the importance of chemical synthesis research in creating valuable derivatives and intermediates. This area of study may provide methodologies relevant to synthesizing or modifying this compound for various applications (Qiu et al., 2009).

Novel Materials and Technologies

Investigations into novel brominated flame retardants, including their occurrence in indoor environments, highlight the ongoing need to understand the environmental and health impacts of chemical additives in consumer goods. Such research is relevant for assessing the implications of using this compound in materials and technologies where flame retardancy is desired (Zuiderveen et al., 2020).

Safety and Hazards

作用機序

The bromine atom in the bromophenyl group is a good leaving group, which means it could potentially be replaced by other groups in a substitution reaction . This property could be exploited in the synthesis of a wide variety of other compounds.

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors. These could include its chemical structure, the route of administration, and the individual’s metabolic rate .

The compound’s action could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors could affect the compound’s stability, solubility, and reactivity .

生化学分析

Biochemical Properties

It is known that brominated compounds like this one can participate in free radical reactions . In these reactions, the bromine atom can be replaced by other groups, potentially leading to interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Brominated compounds can influence cell function through their potential to participate in free radical reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that brominated compounds can participate in free radical reactions . These reactions can lead to changes in gene expression and enzyme activity .

特性

IUPAC Name |

ethyl 2-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXAGVUSSBZVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2567492.png)

![2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2567502.png)